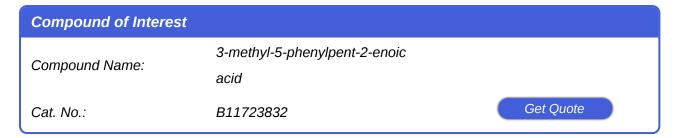


Spectroscopic Analysis of 3-methyl-5phenylpent-2-enoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the (E) and (Z) isomers of **3-methyl-5-phenylpent-2-enoic acid**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The spectroscopic data for both (E) and (Z) isomers of **3-methyl-5-phenylpent-2-enoic acid** are summarized in the tables below for ease of comparison.

Table 1: 1H NMR Spectroscopic Data (90 MHz, CDCl3)



Proton	(E)-3-methyl-5-phenylpent-2- enoic acid Chemical Shift (δ, ppm)	(Z)-3-methyl-5-phenylpent-2- enoic acid Chemical Shift (δ, ppm)
СНЗ	2.16 (d, J = 1.1 Hz, 3H)[1]	1.88 (d, J = 1.3 Hz, 3H)[2]
=C(CH2)	2.43 (m, 2H)[1]	2.55-2.98 (m, 4H, includes Ph- CH2)[2]
Ph-CH2	2.73 (m, 2H)[1]	2.55-2.98 (m, 4H, includes =C(CH2))[2]
=CH	5.61 (m, 1H)[1]	5.65 (m, 1H)[2]
ArH	6.92-7.40 (m, 5H)[1]	6.92-7.35 (m, 5H)[2]
СООН	9.98 (bs, 1H)[1]	9.28 (bs, 1H)[2]

Table 2: 13C NMR Spectroscopic Data (15 MHz, CDCl3)

Carbon	(E)-3-methyl-5-phenylpent-2-enoic acid Chemical Shift (δ, ppm)
СНЗ	19.22[1]
CH2	34.02, 42.85[1]
=CH	115.7[1]
ArCH	126.2, 128.2, 128.5[1]
quat, C1'	140.9[1]
quat, C3	161.7[1]
quat, C1	171.5[1]

Note: 13C NMR data for the (Z) isomer was not explicitly provided in the search results.

Table 3: IR Spectroscopic Data (CDCI3)



Functional Group	(E)-3-methyl-5-phenylpent-2- enoic acid Wavenumber (cm-1)	(Z)-3-methyl-5-phenylpent-2- enoic acid Wavenumber (cm-1)
OH (Carboxylic Acid)	3500-2800 (bs)[1]	3300-2800 (bs)[2]
C=O (Carboxylic Acid)	1694 (s)[1]	1692 (s)[2]
C=C	1641[1]	1639[2]
Other	3104, 2950, 1260[1]	3103, 2941, 1290, 1260[2]

Table 4: Mass Spectrometry Data (EI-MS)

Isomer	Molecular Ion (M+)	Key Fragments (m/z)
(E)-3-methyl-5-phenylpent-2- enoic acid	190 (3%)[1]	144 (10%), 91 (100%)[1]
(Z)-3-methyl-5-phenylpent-2- enoic acid	190 (7%)[2]	144 (9%), 131 (8%), 91 (100%) [2]

Experimental Protocols

The following sections outline generalized methodologies for the spectroscopic techniques used to characterize **3-methyl-5-phenylpent-2-enoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for 1H and 13C nuclei.



- Data Acquisition: For 1H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. For 13C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance signal-to-noise.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ 0.00 ppm).
- Data Analysis: The chemical shifts, integration (for 1H), and coupling patterns of the peaks
 are analyzed to elucidate the structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric or instrumental interferences.
- Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring good contact.
- Data Acquisition: The infrared beam is passed through the crystal, where it interacts with the sample at the surface. The attenuated beam is then detected.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Analysis: The characteristic absorption bands are correlated with specific functional groups (e.g., O-H, C=O, C=C) to confirm the molecular structure. The broad absorption band for the O-H bond in carboxylic acids typically appears in the range of 2500 to 3300 cm-1. The C=O bond shows an absorption between 1710 and 1760 cm-1, with conjugation lowering the frequency.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.



Methodology (Electron Ionization - EI):

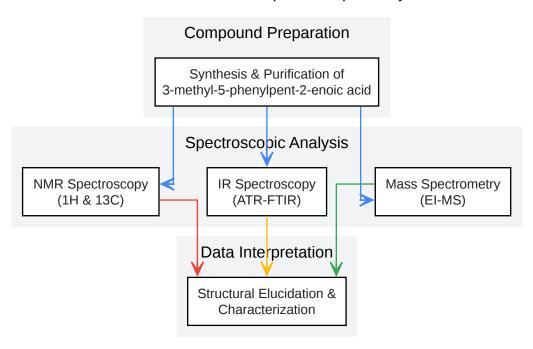
- Sample Introduction: A small amount of the volatile sample is introduced into the mass spectrometer, where it is vaporized.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M+•).
- Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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